molecular formula C6HBr2F3O B1621547 2,5-Dibromo-3,4,6-trifluorophenol CAS No. 5510-39-4

2,5-Dibromo-3,4,6-trifluorophenol

Cat. No. B1621547
CAS RN: 5510-39-4
M. Wt: 305.87 g/mol
InChI Key: VSDBPLLKPZOQSJ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4,6-trifluorophenol is a synthetic compound with the molecular formula C6HBr2F3O. It is commonly used in scientific research due to its unique properties and potential applications in various fields. In

Scientific Research Applications

  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : 2,5-Dibromo-3,4,6-trifluorophenol is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Method : The synthesis involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is a chemical intermediate for the synthesis of several crop-protection products .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene

    • Field : Medicinal Chemistry
    • Application : 2,5-Dibromo-3,4,6-trifluorophenol is used in the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene .
    • Method : The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction. This coupling method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids .
    • Results : The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities. Almost all products showed potentially good properties .
  • Catalyst for Olefin Polymerization

    • Field : Polymer Chemistry
    • Application : 2,5-Dibromo-3,4,6-trifluorophenol can be used as a supported catalyst for olefin polymerization .
    • Method : The exact method of application is not specified, but typically, olefin polymerization involves the reaction of olefins (alkenes) in the presence of a catalyst to form a polymer .
    • Results : The outcome of this process is the formation of a polymer, which has numerous applications in various industries, including plastics, resins, and elastomers .
  • Resin Compound for Cladding of Optical Fiber

    • Field : Optical Fiber Technology
    • Application : 2,5-Dibromo-3,4,6-trifluorophenol can also be used as a resin compound for cladding of optical fiber .
    • Method : The exact method of application is not specified, but typically, in optical fiber technology, cladding involves the application of a layer of material around the fiber core to reflect light back into the core and prevent signal loss .
    • Results : The outcome of this process is an improved optical fiber that can transmit signals more efficiently .
  • Organofluorine Chemistry

    • Field : Chemical Research
    • Application : 2,5-Dibromo-3,4,6-trifluorophenol is used in organofluorine chemistry, which involves the study and application of organofluorine compounds .
    • Method : The exact method of application is not specified, but typically, organofluorine chemistry involves the synthesis and characterization of organofluorine compounds .
    • Results : The outcome of this process is the development of new organofluorine compounds, which have numerous applications in various industries, including pharmaceuticals, agrochemicals, and materials science .
  • Development of Fluorinated Organic Chemicals

    • Field : Organic Chemistry
    • Application : 2,5-Dibromo-3,4,6-trifluorophenol is used in the development of fluorinated organic chemicals .
    • Method : The synthesis involves various methods, including the use of trifluoromethylpyridine (TFMP) derivatives .
    • Results : The outcome of this process is the formation of new fluorinated organic chemicals, which have numerous applications in various industries, including agrochemicals, pharmaceuticals, and functional materials .

properties

IUPAC Name

2,5-dibromo-3,4,6-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F3O/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDBPLLKPZOQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378824
Record name 2,5-dibromo-3,4,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3,4,6-trifluorophenol

CAS RN

5510-39-4
Record name 2,5-dibromo-3,4,6-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Gonzalez, L Castedo - The Chemistry of Phenols, 2003 - Wiley Online Library
Synthesis of Phenols Page 1 CHAPTER 6 Synthesis of phenols CONCEPCI ON GONZ ALEZ Departamento de Quımica Organica , Facultad de Ciencias, Universidad de Santiago de …
Number of citations: 11 onlinelibrary.wiley.com

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